Methyl 1-(1,3-difluoropropan-2-yl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(1,3-difluoropropan-2-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C10H17F2NO2. It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(1,3-difluoropropan-2-yl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with fluorinated alkyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(1,3-difluoropropan-2-yl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 1-(1,3-difluoropropan-2-yl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(1,3-difluoropropan-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
- Methyl 1-(1,3-difluoropropan-2-yl)piperidine-4-carboxylate
Uniqueness
This compound is unique due to its specific fluorinated alkyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H17F2NO2 |
---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
methyl 1-(1,3-difluoropropan-2-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C10H17F2NO2/c1-15-10(14)8-2-4-13(5-3-8)9(6-11)7-12/h8-9H,2-7H2,1H3 |
InChI Key |
OJESWJLZGVRZNX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(CF)CF |
Origin of Product |
United States |
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